molecular formula C11H11ClN4 B13112997 4-(3-Chlorophenylamino)-6-methylpyrimidin-2-amine CAS No. 7781-33-1

4-(3-Chlorophenylamino)-6-methylpyrimidin-2-amine

Cat. No.: B13112997
CAS No.: 7781-33-1
M. Wt: 234.68 g/mol
InChI Key: KHXGRDXFRACHSV-UHFFFAOYSA-N
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Description

N4-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group at the N4 position and a methyl group at the 6 position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 3-chloroaniline with 6-methyl-2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N4-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidine derivatives.

    Oxidation Reactions: Products include N-oxides of the original compound.

    Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

N4-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Biology: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.

    Industry: The compound is used as an intermediate in the synthesis of other biologically active compounds and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N4-(3-chlorophenyl)-N6-(phenylmethyl)pyrimidine-2,4-diamine
  • N4-(3-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

N4-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds

Properties

CAS No.

7781-33-1

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H11ClN4/c1-7-5-10(16-11(13)14-7)15-9-4-2-3-8(12)6-9/h2-6H,1H3,(H3,13,14,15,16)

InChI Key

KHXGRDXFRACHSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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